molecular formula C9H14N2O2 B6593596 3-tert-Butyl-6-methyluracil CAS No. 6589-37-3

3-tert-Butyl-6-methyluracil

Cat. No.: B6593596
CAS No.: 6589-37-3
M. Wt: 182.22 g/mol
InChI Key: ZXURPSNWUDKNAH-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a tert-butyl group at the third position and a methyl group at the sixth position of the uracil ring. It is known for its applications in various fields, including chemistry and agriculture.

Scientific Research Applications

3-tert-Butyl-6-methyluracil has several applications in scientific research:

Safety and Hazards

The safety data sheet for related compounds suggests that they should be handled with care. They should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. They should be kept away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-6-methyluracil typically involves the alkylation of 6-methyluracil. One common method includes the reaction of 6-methyluracil with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-6-methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in acetic acid.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMF.

Major Products:

    Oxidation: Orotic aldehyde.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-methyluracil involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. This leads to the production of reactive oxygen species, causing oxidative damage to plant cells .

Comparison with Similar Compounds

    6-Methyluracil: Lacks the tert-butyl group, making it less hydrophobic and less effective in certain applications.

    3-tert-Butyl-5-chloro-6-methyluracil: Contains a chlorine atom, which enhances its herbicidal activity.

Uniqueness: 3-tert-Butyl-6-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group increases its hydrophobicity, enhancing its interaction with lipid membranes and improving its efficacy as a herbicide .

Properties

IUPAC Name

3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(12)11(8(13)10-6)9(2,3)4/h5H,1-4H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXURPSNWUDKNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984363
Record name 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-37-3
Record name 3-(1,1-Dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-6-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-tert-Butyl-6-methyluracil discussed in the provided research?

A1: While this compound itself is not extensively studied as a final product in the provided research, its use as a starting material for synthesizing other compounds is highlighted. For instance, it serves as a precursor in synthesizing 1-(2,2-Dichlorovinyl)uracils []. Additionally, the research focuses on the herbicidal activity of closely related compounds like bromacil (5-bromo-3-sec-butyl-6-methyluracil) and terbacil (5-chloro-3-tert-butyl-6-methyluracil) [, ].

Q2: How effective are bromacil and terbacil in controlling annual bluegrass?

A2: Research indicates that both bromacil and terbacil demonstrate significant herbicidal activity against annual bluegrass (Poa annua L.) []. Specifically, terbacil at 0.2 lb/A and bromacil at 0.4 lb/A showed high selectivity in controlling annual bluegrass while causing minimal damage to Kentucky bluegrass varieties (Merion and Newport) when applied pre-emergence [].

Q3: Does bensulide exhibit selectivity in controlling annual bluegrass?

A3: Bensulide, at a rate of 30 lb/A, showcased selective control by affecting annual bluegrass without causing significant harm to creeping bentgrass (Agrostis palustris Huds.) []. This selectivity makes it a potentially valuable tool in turfgrass management.

Q4: How can this compound be analyzed?

A5: Gas chromatography with flame ionization detection is a viable method for analyzing this compound []. This method employs a 2.5% OV-17/gas chromosorb WHP (80-100m) packed column at a temperature of 190 degrees Celsius []. The method exhibits good linearity and low standard deviation (0.23%) and aviation coefficient (0.25%) [].

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